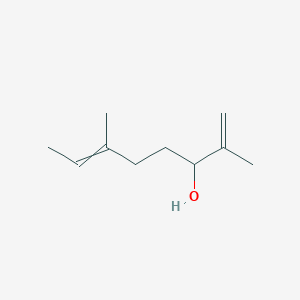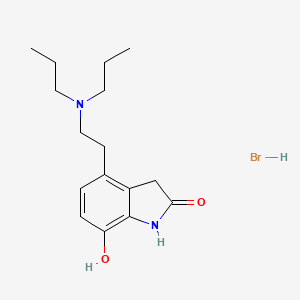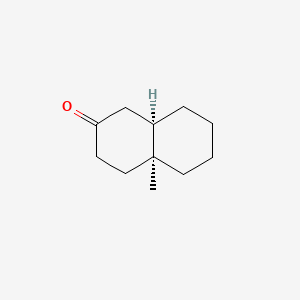
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile is a chemical compound with the molecular formula C14H11FN2O and a molecular weight of 242.25 g/mol . It is a derivative of 1-Bromo-4-(2-fluorophenoxy)benzene and is used as a reagent in the preparation of pyrrolopyrimidine derivatives, which are protein kinase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile typically involves the reaction of 1-Bromo-4-(2-fluorophenoxy)benzene with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile has several scientific research applications, including:
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile involves its interaction with specific molecular targets, such as protein kinases . By inhibiting these enzymes, the compound can modulate various signaling pathways within cells, leading to changes in cellular behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(2-fluorophenoxy)benzene: A precursor in the synthesis of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile.
2-(4-Amino-2-fluorophenoxy)acetonitrile: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a building block for protein kinase inhibitors highlights its importance in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C14H11FN2O |
|---|---|
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
2-[4-(2-fluorophenoxy)anilino]acetonitrile |
InChI |
InChI=1S/C14H11FN2O/c15-13-3-1-2-4-14(13)18-12-7-5-11(6-8-12)17-10-9-16/h1-8,17H,10H2 |
Clave InChI |
VWOWBHRMBNFYBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)


![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)

![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)



